molecular formula C9H15F3N2O B1461417 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one CAS No. 1152717-22-0

1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B1461417
CAS No.: 1152717-22-0
M. Wt: 224.22 g/mol
InChI Key: MVUFILNMHAELQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further connected to an ethanone moiety

Scientific Research Applications

1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound “1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one” may pose certain hazards. It has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The safety information includes pictograms GHS07,GHS09 and the signal word is Warning . Hazard statements include H302 - H410 and precautionary statements include P273 - P301 + P312 + P330 .

Biochemical Analysis

Biochemical Properties

1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may affect the expression of certain genes, thereby altering the cellular phenotype .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have both immediate and delayed effects on cells, depending on its concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its presence can alter the levels of specific metabolites, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one typically involves the reaction of 4-piperidone with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The trifluoroethyl group or the piperidine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The trifluoroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one is unique due to its combination of the trifluoroethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[4-(2,2,2-trifluoroethylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c1-7(15)14-4-2-8(3-5-14)13-6-9(10,11)12/h8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUFILNMHAELQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.